molecular formula C16H12F3N3O2 B2850386 [4-(difluoromethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid CAS No. 937607-14-2

[4-(difluoromethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid

Cat. No. B2850386
CAS RN: 937607-14-2
M. Wt: 335.286
InChI Key: CDQUTUFWHJDSTB-UHFFFAOYSA-N
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Description

“[4-(Difluoromethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid” is a chemical compound with the molecular formula C16H12F3N3O2 . It is a derivative of pyrazolo[3,4-b]pyridine, a class of compounds that have been studied for their potential as TRK inhibitors .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives, including “[4-(difluoromethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid”, has been the subject of research in recent years . The synthesis process involves the use of difluoromethylation reagents and various methods such as electrophilic, nucleophilic, radical, and cross-coupling methods .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is substituted with a difluoromethyl group, a 4-fluorophenyl group, and a methyl group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy, but specific details about the structure of this particular compound are not available in the sources I found.

Scientific Research Applications

Environmental Impact and Degradation of Fluorinated Compounds

  • Fluorinated Alternatives and Environmental Concerns : The transition to fluorinated alternatives aims to replace long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) due to environmental and health concerns. However, the safety of these alternatives, including their environmental releases, persistence, and human exposure, remains unclear, highlighting the need for further risk assessments and data generation (Wang et al., 2013).

  • Microbial Degradation of Polyfluoroalkyl Chemicals : Studies on the biodegradability of polyfluoroalkyl chemicals, including perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), have shown systemic multiple organ toxicities. These findings indicate that both legacy and novel fluorinated compounds pose environmental and health risks, necessitating comprehensive toxicological studies (Liu & Avendaño, 2013).

Applications in Optoelectronic Materials

  • Functionalized Quinazolines and Pyrimidines : The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been identified as valuable for creating novel optoelectronic materials. These materials are utilized in luminescent small molecules, chelate compounds, organic light-emitting diodes (OLEDs), and dye-sensitized solar cells, showcasing the diversity in applications of such chemical structures (Lipunova et al., 2018).

Future Directions

The study of pyrazolo[3,4-b]pyridine derivatives, including “[4-(difluoromethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid”, is a field of ongoing research, particularly in the context of developing new TRK inhibitors for cancer treatment . Future research may focus on optimizing the synthesis process, studying the mechanism of action, and evaluating the safety and efficacy of these compounds in preclinical and clinical studies.

properties

IUPAC Name

2-[4-(difluoromethyl)-6-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O2/c1-8-14-11(15(18)19)6-12(9-2-4-10(17)5-3-9)20-16(14)22(21-8)7-13(23)24/h2-6,15H,7H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQUTUFWHJDSTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(F)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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